2-Butyl-6-(4-methylphenyl)-3-phenylamino-pyridine
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Overview
Description
2-Butyl-6-(4-methylphenyl)-3-phenylamino-pyridine is an organic compound belonging to the pyridine family Pyridines are heterocyclic aromatic compounds with a nitrogen atom in the ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butyl-6-(4-methylphenyl)-3-phenylamino-pyridine typically involves multi-step organic reactions. One common method includes the reaction of 2-butylpyridine with 4-methylphenylmagnesium bromide, followed by the introduction of a phenylamino group through nucleophilic substitution. The reaction conditions often require the use of solvents like tetrahydrofuran (THF) and catalysts such as palladium on carbon (Pd/C) to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Butyl-6-(4-methylphenyl)-3-phenylamino-pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions can introduce different substituents into the pyridine ring, using reagents like sodium hydride (NaH) and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)
Substitution: Sodium hydride (NaH), alkyl halides
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine oxides, while reduction can produce reduced derivatives of the original compound.
Scientific Research Applications
2-Butyl-6-(4-methylphenyl)-3-phenylamino-pyridine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Butyl-6-(4-methylphenyl)-3-phenylamino-pyridine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-Butyl-6-(4-methylphenyl)-3-phenylamino-pyridine can be compared with other pyridine derivatives, such as:
- 2-Butyl-6-(4-methylphenyl)-3-aminopyridine
- 2-Butyl-6-(4-methylphenyl)-3-hydroxypyridine
Uniqueness
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties. These properties make it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-butyl-6-(4-methylphenyl)-N-phenylpyridin-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2/c1-3-4-10-21-22(23-19-8-6-5-7-9-19)16-15-20(24-21)18-13-11-17(2)12-14-18/h5-9,11-16,23H,3-4,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQJZWKXBFJCMNJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=C(C=CC(=N1)C2=CC=C(C=C2)C)NC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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